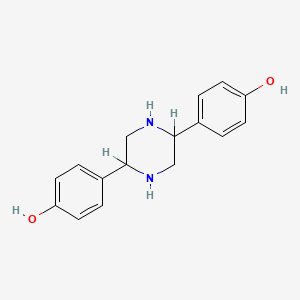

7-Amino-1,8-naphthyridine-2,4-diol

Übersicht

Beschreibung

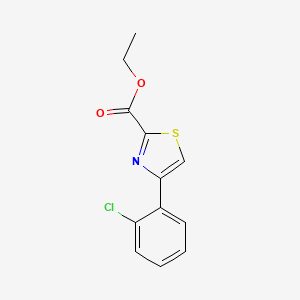

“7-Amino-1,8-naphthyridine-2,4-diol” is a chemical compound. It is a derivative of 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “7-Amino-1,8-naphthyridine-2,4-diol”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

7-Amino-1,8-naphthyridine derivatives have been identified as potential antihypertensive agents . Their ability to modulate blood pressure makes them valuable in the development of new medications for treating hypertension .

Antiarrhythmic Effects

These compounds also exhibit antiarrhythmic properties , suggesting their use in correcting irregular heartbeats. By stabilizing cardiac electrical activity, they could be incorporated into treatments for various arrhythmias .

Herbicide Safeners

In agriculture, 7-Amino-1,8-naphthyridine-2,4-diol derivatives can act as herbicide safeners . These substances protect crops by enhancing their ability to detoxify herbicides, thereby preventing damage while controlling weeds .

Immunostimulant Properties

The immunostimulant potential of these derivatives makes them candidates for boosting the immune response. This application could be particularly beneficial in developing vaccines or treatments that require enhanced immune activation .

Antimicrobial and Antiviral Activity

Research has shown that 7-Amino-1,8-naphthyridine compounds possess antimicrobial and antiviral activities . They could be used to treat infections by inhibiting the growth of bacteria and viruses .

Anticancer Research

These naphthyridine derivatives have been explored for their anticancer properties . Their ability to interfere with the proliferation of cancer cells holds promise for the development of novel oncological therapies .

Neurological Disorder Treatments

There is potential for these compounds in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression . Their neuroprotective effects could lead to new approaches in managing these conditions .

Genomic Sequencing

1,8-Naphthyridine-2,7-diamine, a related compound, has been designed to read DNA base pairs for genomic sequencing . Its ability to form stable triplets with both A:T and G:C base pairs through hydrogen bonding could revolutionize DNA sequencing technologies .

Eigenschaften

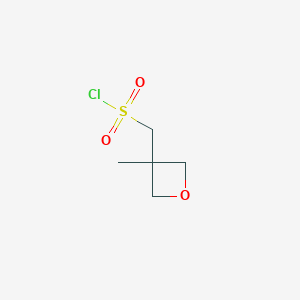

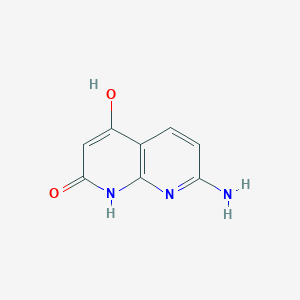

IUPAC Name |

7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBJEGNZIUWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715682 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-1,8-naphthyridine-2,4-diol | |

CAS RN |

76541-91-8 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)